molecular formula C15H20BFO2 B13527481 trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester

trans-2-(3-Fluorophenyl)cyclopropaneboronic acid pinacol ester

Cat. No.: B13527481
M. Wt: 262.13 g/mol
InChI Key: VVEJYJAKXCKVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorophenylcyclopropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of environmentally benign solvents and reagents is also prioritized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

    Conditions: Inert atmosphere (nitrogen or argon), reflux temperature, and standard purification techniques.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-[2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopropyl and fluorophenyl groups, which impart distinct reactivity and stability. These features make it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C15H20BFO2

Molecular Weight

262.13 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3

InChI Key

VVEJYJAKXCKVCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.